

Application Notes and Protocols for Atr-IN-18: An In Vitro Evaluation

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Compound of Interest

Compound Name: Atr-IN-18

Cat. No.: B12414509

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays for characterizing the potent and selective ATR kinase inhibitor, **Atr-IN-18**. Detailed protocols for key experiments are provided to guide researchers in assessing its biochemical potency, cellular activity, and target engagement.

Introduction to Atr-IN-18

Atr-IN-18 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] The ATR signaling pathway is activated by single-stranded DNA (ssDNA) which forms at stalled replication forks or as an intermediate in DNA repair, playing a crucial role in cell cycle control, DNA repair, and the maintenance of genomic stability. By inhibiting ATR, **Atr-IN-18** can induce synthetic lethality in cancer cells with specific DNA damage repair defects, making it a promising candidate for cancer therapy.

Quantitative Data Summary

The following table summarizes the key in vitro potency and activity data for **Atr-IN-18**.

Assay Type	Parameter	Value	Cell Line (if applicable)
Biochemical Kinase Assay	IC ₅₀	0.69 nM	N/A
Antiproliferative Assay	IC ₅₀	37.34 nM	LoVo

Experimental Protocols

ATR Kinase Inhibition Assay (Biochemical)

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of **Atr-IN-18** against purified ATR kinase.

Materials:

- Recombinant human ATR kinase
- Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- ATP
- Substrate (e.g., a peptide derived from a known ATR substrate like CHK1)
- **Atr-IN-18**
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Microplate reader

Procedure:

- Prepare a serial dilution of **Atr-IN-18** in DMSO, and then dilute further in kinase buffer.
- In a 96-well plate, add the diluted **Atr-IN-18** solutions. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
- Add the ATR kinase and substrate to each well.

- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Plot the percentage of kinase inhibition against the logarithm of the **Atr-IN-18** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular ATR Inhibition Assay (Western Blotting for p-CHK1)

This assay measures the ability of **Atr-IN-18** to inhibit ATR activity in a cellular context by quantifying the phosphorylation of its downstream target, CHK1, at Serine 345.

Materials:

- Cancer cell line (e.g., LoVo, U2OS)
- Cell culture medium and supplements
- **Atr-IN-18**
- DNA damaging agent (e.g., Hydroxyurea [HU] or UV radiation)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total-CHK1, anti-β-actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment and reagents

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Atr-IN-18** for 1-2 hours.
- Induce DNA damage by treating with a DNA damaging agent (e.g., 2 mM HU for 4 hours).
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the p-CHK1 signal to total CHK1 and the loading control (β -actin).

Clonogenic Survival Assay

This assay assesses the long-term effect of **Atr-IN-18** on the ability of single cells to proliferate and form colonies, often in combination with a DNA damaging agent.

Materials:

- Cancer cell line
- Cell culture medium and supplements
- **Atr-IN-18**
- DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic agent)
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

- Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.[\[2\]](#)
- Treat the cells with different concentrations of **Atr-IN-18**.
- Optionally, co-treat with a DNA damaging agent.
- Incubate the plates for 10-14 days to allow for colony formation.[\[2\]](#)
- Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.[\[3\]](#)
- Count the number of colonies (typically >50 cells).
- Calculate the surviving fraction for each treatment condition relative to the untreated control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of **Atr-IN-18** to its target, ATR, in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

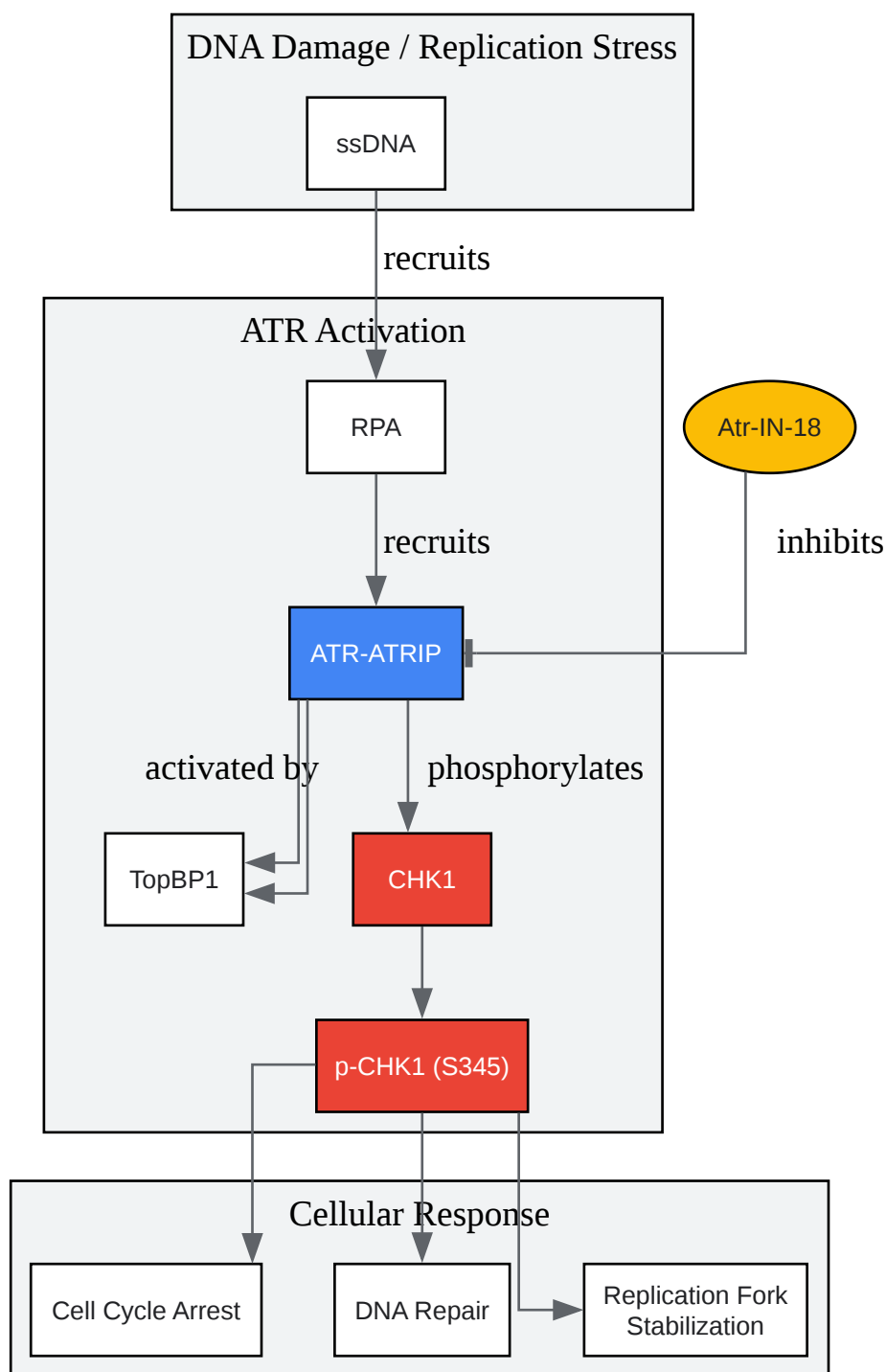
- Cancer cell line
- **Atr-IN-18**
- PBS
- Lysis buffer with protease inhibitors
- Western blotting or ELISA reagents for ATR detection

Procedure:

- Treat cultured cells with **Atr-IN-18** or vehicle (DMSO).
- Harvest and wash the cells, then resuspend in PBS.

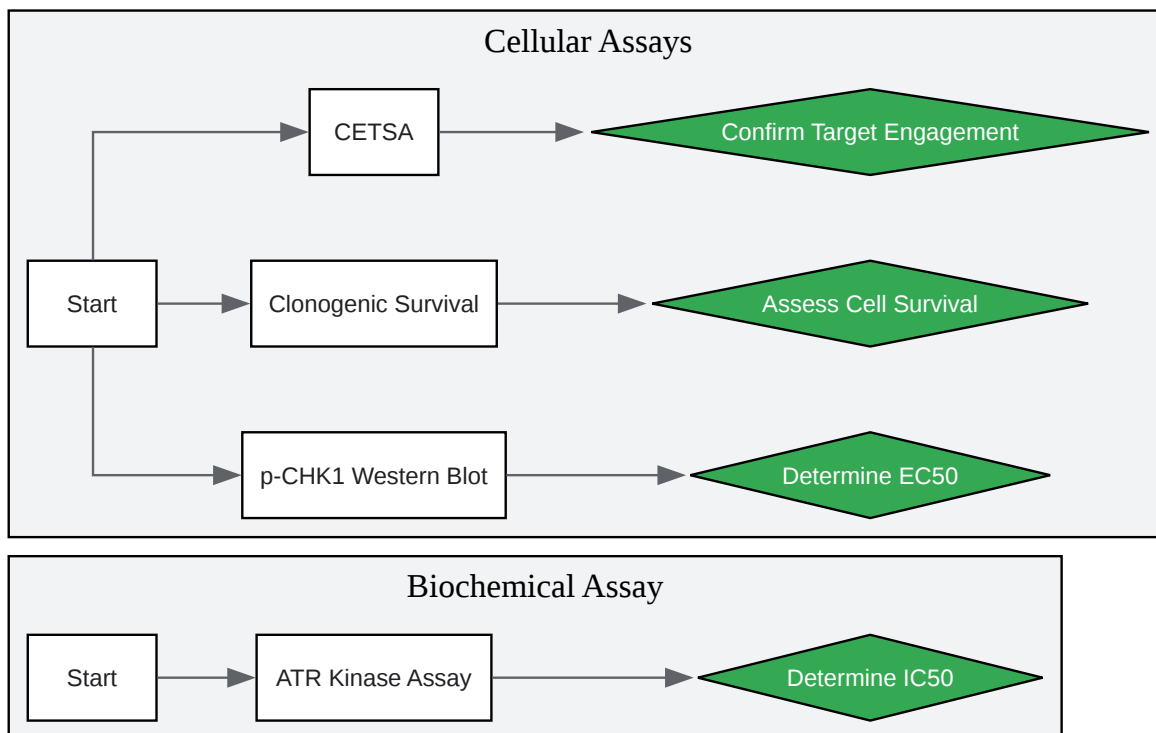
- Aliquot the cell suspension and heat the samples to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to denature proteins.^[7]
- Lyse the cells (e.g., by freeze-thaw cycles).
- Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
- Analyze the amount of soluble ATR in the supernatant for each temperature point using Western blotting or ELISA.
- Plot the amount of soluble ATR against the temperature. A shift in the melting curve to a higher temperature in the **Atr-IN-18** treated samples indicates target engagement.

Visualizations



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Caption: ATR Signaling Pathway and the inhibitory action of **Atr-IN-18**.



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Caption: In vitro experimental workflow for the characterization of **Atr-IN-18**.

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